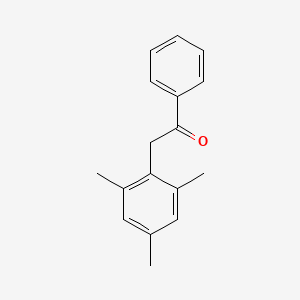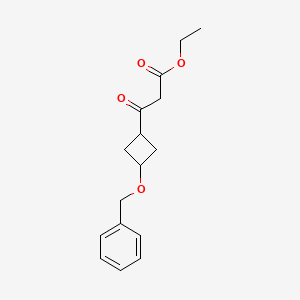![molecular formula C14H18Cl3NO B13988334 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide CAS No. 92302-43-7](/img/structure/B13988334.png)
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide is a chemical compound with the molecular formula C14H18Cl3NO. It is characterized by its dense structure and high boiling point of 442.2ºC at 760 mmHg . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide involves several steps. One common method includes the reaction of 4-chlorophenylacetonitrile with 2,2-dichloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide can be compared with other similar compounds such as:
N-[dichloro(methyl)silylmethyl]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but includes a silyl group, which may alter its chemical properties and reactivity.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): While structurally different, DDE shares some chemical properties and is used in similar research applications.
Eigenschaften
CAS-Nummer |
92302-43-7 |
|---|---|
Molekularformel |
C14H18Cl3NO |
Molekulargewicht |
322.7 g/mol |
IUPAC-Name |
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C14H18Cl3NO/c1-3-8-14(2,18-13(19)12(16)17)9-10-4-6-11(15)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
AUUPGLLCZMADSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


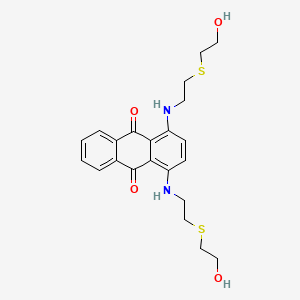
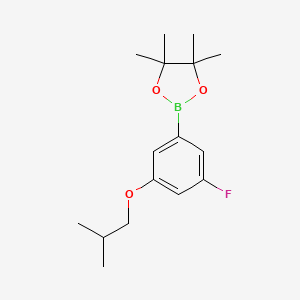
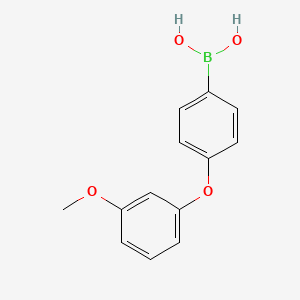

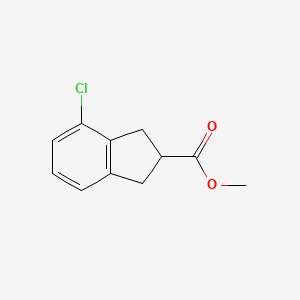
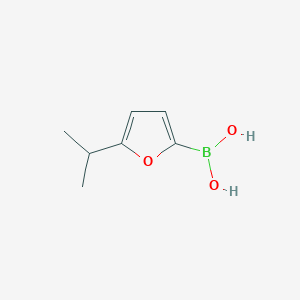
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)

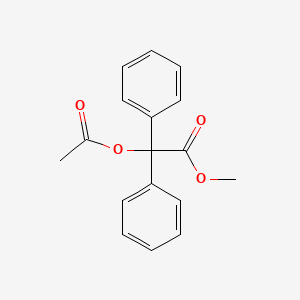
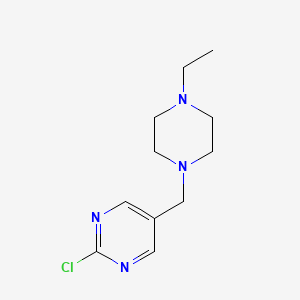
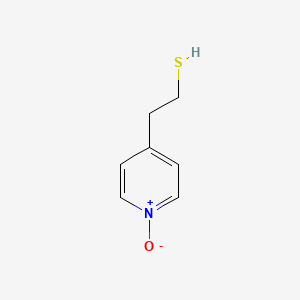
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
